Cas no 1366500-75-5 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid)

(3R)-3-{(tert-Butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive molecules. The compound features a tert-butoxycarbonyl (Boc) protected amine group, enhancing stability during synthetic transformations, while the 2-chlorothiophene moiety offers potential for further functionalization. Its stereochemical purity (R-configuration) makes it valuable for enantioselective applications. The carboxylic acid functionality allows for versatile coupling reactions, facilitating integration into larger molecular frameworks. This intermediate is particularly useful in medicinal chemistry for constructing complex heterocyclic scaffolds. Its well-defined structure and reactive handles make it a practical choice for targeted synthesis. Proper handling under inert conditions is recommended to preserve integrity.
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid structure
1366500-75-5 structure
Product Name:(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid
CAS No:1366500-75-5
MF:C12H16ClNO4S
MW:305.77774143219
CID:6049224
PubChem ID:165506093
Update Time:2025-05-19

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid
    • EN300-1286769
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorothiophen-3-yl)propanoic acid
    • 1366500-75-5
    • Inchi: 1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(6-9(15)16)7-4-5-19-10(7)13/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1
    • InChI Key: RBOYOWNSEXEWTL-MRVPVSSYSA-N
    • SMILES: ClC1=C(C=CS1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 305.0488569g/mol
  • Monoisotopic Mass: 305.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 104Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Pricemore >>

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(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid Related Literature

Additional information on (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid

Research Brief on (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid (CAS: 1366500-75-5)

The compound (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid (CAS: 1366500-75-5) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This chiral amino acid derivative, featuring both a tert-butoxycarbonyl (Boc) protected amine and a chlorothiophene moiety, presents unique structural features that make it valuable for drug discovery and development.

Recent studies have focused on the application of this compound in the synthesis of protease inhibitors and modulators of protein-protein interactions. The 2-chlorothiophene group provides a versatile handle for further derivatization, while the Boc-protected amino acid functionality allows for straightforward incorporation into peptide-based therapeutics. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in developing novel NS3/4A protease inhibitors with improved pharmacokinetic properties.

The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis route with excellent enantioselectivity (>99% ee) and overall yield of 78%. This development is particularly important as it addresses previous challenges in obtaining the (3R)-enantiomer in high purity, which is crucial for its pharmaceutical applications.

Structural-activity relationship (SAR) studies utilizing this building block have revealed interesting insights into the importance of the chlorothiophene orientation for biological activity. Computational modeling combined with X-ray crystallography data (published in ACS Chemical Biology, 2023) has shown that the spatial arrangement of the chlorothiophene moiety significantly influences binding affinity to several disease-relevant targets, including kinases and G-protein coupled receptors.

Ongoing research is exploring the potential of this compound in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-chlorothiophen-3-yl)propanoic acid can serve as effective linkers in PROTAC (Proteolysis Targeting Chimeras) design, particularly for challenging targets in oncology and neurodegenerative diseases.

From a safety and toxicology perspective, recent in vitro studies have shown favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for compounds derived from this intermediate. The chlorothiophene moiety appears to confer metabolic stability without introducing significant toxicity concerns, as demonstrated in hepatocyte stability assays (European Journal of Pharmaceutical Sciences, 2023).

The commercial availability of this compound has expanded significantly in the past year, with multiple suppliers now offering both research quantities and bulk amounts. This increased accessibility is expected to accelerate its adoption in drug discovery programs. Current price trends and purity specifications suggest it is becoming a standard building block for medicinal chemistry applications.

Future research directions are likely to focus on expanding the utility of this compound in fragment-based drug discovery and as a component of DNA-encoded libraries. Its unique combination of hydrogen bond donors/acceptors and lipophilic character makes it particularly suitable for these applications. Several pharmaceutical companies have included derivatives of this compound in their 2024-2025 screening collections, indicating growing industry interest.

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